molecular formula C22H30N4O5 B2462966 N-allyl-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1351652-81-7

N-allyl-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate

Cat. No.: B2462966
CAS No.: 1351652-81-7
M. Wt: 430.505
InChI Key: LQOTZOUIXSMYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a novel chemical entity designed for preclinical research, particularly in the field of enzyme inhibition and signal transduction. This compound features a benzimidazole core, a structural motif found in molecules that interact with various biological targets . Benzimidazole derivatives are investigated for their potential to modulate protein function, including key enzymes like topoisomerases and components of inflammasome complexes such as the NLRP3 protein . Researchers can utilize this compound as a tool to explore cellular processes like pyroptosis and the regulation of pro-inflammatory cytokines such as IL-1β . Its mechanism of action is hypothesized to involve non-covalent, reversible binding to enzymatic pockets, potentially interfering with ATP hydrolysis or protein-protein interactions critical for target activity . The oxalate salt form enhances the compound's stability and solubility for in vitro assay applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-N-prop-2-enylacetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O.C2H2O4/c1-4-7-21-20(25)13-23-8-5-17(6-9-23)12-24-14-22-18-10-15(2)16(3)11-19(18)24;3-1(4)2(5)6/h4,10-11,14,17H,1,5-9,12-13H2,2-3H3,(H,21,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOTZOUIXSMYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)CC(=O)NCC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the broad range of activities associated with imidazole derivatives, it is likely that this compound could interact with multiple pathways, potentially leading to a variety of downstream effects.

Pharmacokinetics

The presence of the imidazole ring, which is known to be highly soluble in water and other polar solvents, suggests that this compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities associated with imidazole derivatives, it is possible that this compound could have multiple effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets.

Disclaimer: The information provided here is based on the current state of our knowledge and may be subject to change as new research findings emerge.

Biological Activity

N-allyl-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a compound that has garnered interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and antifungal properties, alongside relevant case studies and research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • N-allyl group : Provides unique reactivity and potential interaction sites.
  • 5,6-dimethyl-1H-benzo[d]imidazole : Known for biological activity, particularly in cancer treatment.
  • Piperidine moiety : Often associated with various pharmacological effects.

Antimicrobial Activity

Research has demonstrated that derivatives of benzimidazole exhibit significant antimicrobial properties. For instance, compounds similar to N-allyl-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide have shown effectiveness against various bacterial strains:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound 2gStaphylococcus aureus, Escherichia coli8 μg/mL
Compound 2gStreptococcus faecalis4 μg/mL
Compound 2gMethicillin-resistant Staphylococcus aureus4 μg/mL

These results indicate that modifications in the benzimidazole structure can enhance antibacterial activity significantly .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Notably, the compound exhibited substantial inhibitory effects on the MDA-MB-231 breast cancer cell line. The following table summarizes the findings:

Cell LineIC50 (μM)Reference
MDA-MB-23110
A549 (lung cancer)15

The results suggest that the benzimidazole moiety is crucial for the observed antiproliferative effects.

Antifungal Activity

Antifungal assays have also been conducted to evaluate the efficacy of this compound. The compound demonstrated moderate activity against common fungal strains:

Fungal StrainMIC (μg/mL)
Candida albicans64
Aspergillus niger64

These findings indicate a promising antifungal profile, particularly when compared to standard antifungal agents .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of compounds related to N-allyl derivatives:

  • Study on Antimicrobial Efficacy : Jain et al. synthesized various imidazole derivatives and assessed their antimicrobial activity against S. aureus and E. coli, finding that specific substitutions significantly enhanced efficacy .
  • Antiproliferative Research : A study focusing on benzimidazole derivatives revealed that structural modifications could lead to improved anticancer properties, suggesting a mechanism involving apoptosis induction in cancer cells .
  • Fungal Resistance Studies : Research indicated that modifications in benzimidazole structures could help overcome resistance mechanisms in fungi, making them viable candidates for further development .

Scientific Research Applications

Antimicrobial Activity

The compound's structure suggests it may exhibit antimicrobial properties, similar to other benzimidazole derivatives. Research has shown that imidazole-containing compounds often demonstrate significant antibacterial activity against various pathogens. For instance, studies have evaluated the efficacy of related compounds against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, indicating that modifications in the imidazole ring can enhance antibacterial potency .

Table 1: Antibacterial Activity of Related Compounds

CompoundPathogenInhibition Zone (mm)Reference
Compound 1aS. aureus15Jain et al.
Compound 4hE. coli18Brahmbhatt et al.
Compound XB. subtilis16Parab et al.

Anticancer Activity

N-allyl-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate has been investigated for its anticancer properties. Similar compounds have shown promising results against various cancer cell lines using assays such as MTT to measure cytotoxicity.

Case Study: Antitumor Potential

In a study evaluating the cytotoxic effects of related imidazole derivatives on cancer cell lines such as C6 (rat glioma) and HepG2 (human liver), several compounds demonstrated significant inhibitory concentrations (IC50 values). For example, compound 20g exhibited an IC50 value of 15.67 µM against C6 cells, indicating strong anticancer potential .

Table 2: Cytotoxicity of Selected Compounds

CompoundCancer Cell LineIC50 Value (µM)
20aC627.0 ± 1.41
20gHepG258.33 ± 2.89
Compound YA54924.2 ± 0.32

Comparison with Similar Compounds

Structural Features and Modifications

The target compound shares a 5,6-dimethylbenzimidazole motif with several analogs, a substitution pattern known to enhance binding interactions in biological systems. Key structural comparisons include:

Compound Core Structure Key Substituents Biological Activity Cytotoxicity
Target Compound 5,6-dimethylbenzimidazole Allyl-acetamide, piperidine-methyl, oxalate salt Not reported (inferred QSI potential) Not reported
Compound 6o Benzimidazole Trifluoromethylphenyl-triazole-acetamide 64.25% QSI at 250 µM Not reported
Compound 7l 5,6-dimethylbenzimidazole Trifluoromethylphenyl-triazole-acetamide 65.80% QSI at 250 µM Not reported
Compound 6p Benzimidazole (specific substituents unclear) Triazole-acetamide Most active QSI inhibitor Low cytotoxicity at ≤100 µM
Compound 15b Benzo[d]imidazolone Acrylamide, pyrazine-benzyl Akt isoform inhibition (synthesis focus) Not reported

Key Observations :

  • 5,6-Dimethyl Substitution: Compounds 7l and the target share this feature, which may improve hydrophobic interactions with biological targets compared to non-methylated analogs like 6o .
  • Triazole vs. Piperidine Linkers : Compounds 6o, 7l, and 6p incorporate a triazole ring, whereas the target compound uses a piperidine-methyl group. Triazole-containing derivatives exhibit strong QSI activity, suggesting that the piperidine linker in the target may alter binding kinetics or selectivity .
  • Oxalate Salt : The oxalate counterion in the target compound could enhance aqueous solubility compared to freebase forms of related molecules .

Molecular Docking Insights

Docking studies for compound 6p reveal interactions with the LasR receptor (PDB ID: 2UV0), a key regulator of virulence in P. aeruginosa. The 5,6-dimethyl group in the target compound may similarly engage hydrophobic pockets in LasR, though its piperidine linker and allyl chain could modulate binding affinity compared to triazole-containing analogs .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-allyl-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution, alkylation, and oxalate salt formation. For example:

  • Step 1 : Prepare the benzoimidazole-piperidine core via alkylation of 5,6-dimethyl-1H-benzimidazole with a piperidinylmethyl halide under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Step 2 : Introduce the allyl-acetamide moiety via a coupling reaction (e.g., using EDCI/HOBt in DCM) .
  • Step 3 : Form the oxalate salt by treating the free base with oxalic acid in a polar solvent (e.g., ethanol) .
    • Critical factors : Solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), temperature control (reflux for alkylation), and stoichiometric ratios (excess oxalic acid ensures complete salt formation) .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the allyl group (δ ~5–6 ppm for vinyl protons) and piperidine/benzimidazole moieties .
  • Mass spectrometry (HRMS) : Verifies molecular ion peaks matching the exact mass of the oxalate salt .
  • Elemental analysis : Ensures stoichiometric agreement (±0.4% for C, H, N) .
    • Purity assessment : HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane) are standard .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Approach :

  • Molecular docking : Predict binding affinity to target proteins (e.g., histamine receptors) using software like AutoDock Vina. The benzimidazole and piperidine groups are critical for hydrogen bonding and hydrophobic interactions .
  • QSAR modeling : Correlate substituent variations (e.g., methyl groups on benzimidazole) with activity data to prioritize synthetic targets .
    • Validation : Compare computational predictions with in vitro assays (e.g., IC50_{50} values for enzyme inhibition) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case example : If one study reports potent antimicrobial activity while another shows no effect:

  • Replication : Ensure identical synthetic routes (e.g., confirm oxalate salt vs. free base forms) and assay conditions (e.g., pH, solvent) .
  • Control experiments : Test intermediates (e.g., free piperidine or benzimidazole derivatives) to rule out off-target effects .
  • Data normalization : Use standardized positive controls (e.g., ciprofloxacin for antimicrobial assays) .

Q. How can structural modifications enhance selectivity for a target receptor?

  • Targeted modifications :

  • Benzimidazole substituents : Introducing electron-withdrawing groups (e.g., Cl) at the 5/6 positions may improve binding to histamine H1_1 receptors .
  • Piperidine methylation : N-methylation reduces basicity, potentially minimizing off-target interactions with cationic-binding proteins .
    • Experimental validation : Radioligand binding assays (e.g., 3^3H-mepyramine for H1_1 receptor affinity) and functional assays (e.g., cAMP modulation) .

Methodological Challenges

Q. What are the pitfalls in scaling up synthesis for in vivo studies?

  • Key issues :

  • Low yield in alkylation steps : Optimize solvent (switch from DMF to acetonitrile) and use phase-transfer catalysts (e.g., TBAB) .
  • Oxalate salt hygroscopicity : Store under inert atmosphere (N2_2) with desiccants to prevent hydration .
    • Process control : Implement in-line FTIR to monitor reaction progress and avoid byproducts (e.g., over-alkylation) .

Q. How can metabolite identification inform toxicity studies?

  • Workflow :

  • In vitro incubation : Use liver microsomes (e.g., human CYP450 isoforms) to generate metabolites .
  • LC-MS/MS analysis : Identify major metabolites (e.g., oxidative dealkylation products) and assess their stability .
    • Toxicity prediction : Compare metabolite structures with known toxicophores (e.g., reactive quinones) using databases like TOXNET .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.